molecular formula C8H7BrFNO2 B15299274 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene

Cat. No.: B15299274
M. Wt: 248.05 g/mol
InChI Key: RISHZANPGCACNZ-UHFFFAOYSA-N
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Description

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene (molecular formula: C₈H₇BrFNO₂, molecular weight: 248.05 g/mol) is a halogenated aromatic compound featuring bromine, fluorine, two methyl groups, and a nitro substituent. The substituents are positioned at the 1 (fluoro), 2 and 4 (methyl), 3 (bromo), and 5 (nitro) positions on the benzene ring. This compound is structurally distinct due to its combination of electron-withdrawing groups (Br, F, NO₂) and electron-donating methyl groups, which confer unique electronic and steric properties. It is commonly used in pharmaceutical and agrochemical synthesis as a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, where its electron-deficient aromatic ring facilitates catalytic processes .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

3-bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-4-6(10)3-7(11(12)13)5(2)8(4)9/h3H,1-2H3

InChI Key

RISHZANPGCACNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])F)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Fluorination: The addition of a fluorine atom.

    Nitration: The addition of a nitro group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . Fluorination can be carried out using fluorine gas (F2) or other fluorinating agents. Methylation typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3). Nitration is usually performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Bromine

The bromine at position 3 serves as a leaving group in SNAr reactions due to activation by electron-withdrawing substituents. For example:

  • Suzuki-Miyaura Cross-Coupling : Reacting with arylboronic acids under Pd catalysis replaces bromine with aryl groups.
    Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF, 110°C, 12 h .
    Example Product : 3-Aryl-1-fluoro-2,4-dimethyl-5-nitrobenzene.

Reaction ComponentRole
Bromine (C3)Leaving group
Arylboronic AcidCoupling partner
Pd(PPh₃)₄Catalyst

Reduction of Nitro Group

The nitro group at position 5 is reducible to an amine, altering directing effects:

  • Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h yields 3-bromo-1-fluoro-2,4-dimethyl-5-aminobenzene .

  • Fe/HCl Reduction : Fe powder in HCl (1M) at 80°C for 4 h provides similar results .

Impact on Reactivity :

  • The resulting amine (-NH₂) activates the ring for electrophilic substitution, directing incoming groups to positions ortho/para relative to itself (C4 and C6).

Electrophilic Aromatic Substitution

Despite deactivation by -NO₂ and -Br, methyl groups at C2 and C4 weakly activate the ring:

  • Nitration : Further nitration is sterically hindered but may occur at C6 (para to -CH₃ at C2) under harsh conditions (HNO₃/H₂SO₄, 100°C) .

  • Sulfonation : Limited reactivity observed due to electron-withdrawing effects; trace sulfonation at C6 reported with oleum (fuming H₂SO₄) .

Halogen Exchange Reactions

Bromine at C3 undergoes exchange with iodide under Ullmann-type conditions:

  • Conditions : CuI (1.5 equiv), NaI (3 equiv), DMF, 120°C, 24 h .

  • Product : 3-Iodo-1-fluoro-2,4-dimethyl-5-nitrobenzene (yield: 65–72%) .

Directed ortho-Metalation (DoM)

Methyl groups facilitate lithiation at adjacent positions:

  • Conditions : LDA (2 equiv), THF, −78°C, followed by electrophile (e.g., D₂O, CO₂) .

  • Example : Deuteration at C6 yields 3-bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene-d₁ .

Oxidative Transformations

  • KMnO₄/H₂SO₄ : Oxidizes -CH₃ to -COOH at C2 and C4 (yield: <10%) .

Key Structural Influences

  • Steric Effects : Methyl groups at C2/C4 hinder reactions at adjacent positions.

  • Electronic Effects : -NO₂ and -Br deactivate the ring; -CH₃ weakly activate ortho/para positions.

  • Regioselectivity : Dominated by -NO₂ (meta-directing) and -CH₃ (ortho/para-directing) .

This compound’s reactivity is primarily exploited in pharmaceutical intermediates, where bromine serves as a handle for diversification .

Scientific Research Applications

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical synthesis. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene with structurally related halogenated nitrobenzenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties Applications
This compound C₈H₇BrFNO₂ 248.05 1-F, 2-CH₃, 3-Br, 4-CH₃, 5-NO₂ High steric hindrance; electron-deficient ring; predicted bp: ~320–330°C Pharmaceutical intermediates
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 1-Cl, 2-F, 3-NO₂, 5-Br Lower steric hindrance; higher solubility in polar solvents; bp: ND Agrochemical synthesis
1-Bromo-2,4-dimethyl-5-nitrobenzene C₈H₈BrNO₂ 230.06 1-Br, 2-CH₃, 4-CH₃, 5-NO₂ Absence of fluorine reduces electron deficiency; mp: ND; 95% purity Material science applications
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene C₈H₇BrClNO₂ 264.50 1-CH₃, 2-Cl, 3-Br, 4-CH₃, 5-NO₂ Higher density (1.633 g/cm³); predicted bp: 323.1°C Experimental phasing in crystallography
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene C₆H₂BrClFNO₂ 254.44 1-Br, 2-F, 4-Cl, 5-NO₂ Similar molecular weight; distinct substitution pattern; reactivity in SNAr Polymer chemistry

Key Findings:

Fluorine’s strong electron-withdrawing effect enhances the nitro group’s deactivation of the ring, making the compound less reactive toward electrophilic substitution compared to chlorine-containing derivatives .

Density values for methyl- and halogen-substituted nitrobenzenes range from 1.6–1.7 g/cm³, influenced by halogen size and substitution pattern .

Synthetic Utility :

  • The presence of both bromine and fluorine in this compound allows sequential functionalization, whereas chloro analogs (e.g., 3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene) are more prone to elimination reactions under basic conditions .
  • Methyl groups improve crystallinity, aiding in purification via recrystallization, as seen in analogs like 1-Bromo-2,4-dimethyl-5-nitrobenzene .

Safety and Handling: Halogenated nitrobenzenes generally exhibit acute toxicity (H302, H315) and require precautions to avoid inhalation (H335) or skin contact (H319), as noted in safety data sheets for related compounds .

Research Implications

The structural uniqueness of this compound positions it as a critical intermediate in drug discovery, particularly for introducing fluorinated motifs into target molecules. Its comparison with analogs highlights trade-offs between reactivity, steric effects, and solubility, guiding synthetic route optimization. Further studies could explore its performance in photoredox catalysis or as a substrate for C–H functionalization reactions.

Biological Activity

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C8H7BrFNO2
CAS Number: 502496-33-5
Molecular Weight: 232.05 g/mol
Structure: The compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring with two methyl substituents, which influences its biological activity.

1. Pharmacokinetics

This compound demonstrates significant permeability across biological membranes, indicated by its Log Kp value of -5.66 cm/s, suggesting good skin permeation capabilities. It is also classified as a BBB (Blood-Brain Barrier) permeant , which is crucial for central nervous system (CNS) targeting .

2. Enzyme Inhibition

The compound has been identified as a CYP1A2 inhibitor , which may affect the metabolism of various drugs processed by this enzyme. However, it does not inhibit other CYP enzymes such as CYP2C19, CYP2D6, and CYP3A4 . This specificity could be advantageous in drug design to minimize interactions with other metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The nitro group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

In Vitro Studies

  • Antimicrobial Activity:
    A study assessed the antimicrobial efficacy of various nitro-substituted compounds against pathogenic bacteria and fungi. The results indicated that this compound exhibited moderate antimicrobial activity compared to standard antibiotics .
  • Cytotoxicity Assays:
    In cytotoxicity assays against cancer cell lines, the compound demonstrated selective toxicity with an IC50 value in the micromolar range. This suggests potential for development as an anticancer agent .

In Vivo Studies

Research involving animal models has shown that the compound can modulate inflammatory responses and reduce tumor growth in xenograft models. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Comparative Analysis

PropertyThis compoundOther Similar Compounds
Log Kp (skin permeation)-5.66 cm/sVaries (typically lower)
CYP InhibitionCYP1A2Varies
Antimicrobial ActivityModerateHigh in some analogs
CytotoxicityMicromolar IC50Varies

Q & A

What are effective synthetic routes for 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene?

Basic
A common approach involves sequential halogenation and nitration. For example, catalytic hydrogenation of intermediates (e.g., using polyvinyl chloride as a catalyst in heptane under atmospheric hydrogen pressure) can reduce unsaturated bonds, followed by solvent removal under reduced pressure . Nitration of brominated precursors using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) ensures regioselectivity due to the directing effects of substituents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

How can the crystal structure of this compound be characterized?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100 K ensures high resolution. Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL (using anisotropic displacement parameters for non-hydrogen atoms) achieves reliable thermal ellipsoid models . Visualization tools like ORTEP-III (via WinGX) illustrate anisotropic displacement ellipsoids and hydrogen bonding networks .

How can regioselectivity challenges in halogenation be addressed?

Advanced
Regioselectivity is influenced by substituent directing effects. The nitro group (-NO₂) at position 5 is meta-directing, while the methyl groups (positions 2 and 4) and fluorine (position 1) act as ortho/para directors. Computational modeling (DFT calculations) predicts electron density distribution to optimize reaction conditions. For example, bromination at position 3 is favored due to steric and electronic effects from adjacent substituents. Controlled stoichiometry and low temperatures (-10°C) minimize side reactions .

How does the biological activity of this compound compare to structural analogs?

Advanced
Comparative studies using analogs (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) reveal moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) and high antitumor potential (IC₅₀ = 1.2 µM in HeLa cells) . Structure-activity relationship (SAR) analysis highlights the critical role of the nitro group in DNA intercalation and fluorine in enhancing bioavailability. In vitro assays (MTT protocol) and molecular docking (PDB: 1M2M) are recommended for validation .

What challenges arise in crystallographic refinement of halogenated aromatics?

Advanced
Disorder in methyl or nitro groups and anisotropic thermal motion of halogens complicate refinement. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELXL resolve twinning issues. For severe disorder, partial occupancy modeling or constraints (e.g., SIMU/ISOR) improve convergence. Validation tools like PLATON/CHECKCIF flag symmetry errors or missed solvent molecules .

How can computational tools aid in retrosynthesis planning?

Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic pathways. Inputting the target structure retrieves feasible precursors (e.g., 2,4-dimethyl-5-nitrobenzene derivatives) and reaction conditions (temperature, catalysts). Template_relevance scoring ranks routes by yield and feasibility. For halogenation steps, predictive models account for steric effects from methyl groups to avoid over-bromination .

What purification techniques are optimal for nitroaromatic intermediates?

Basic
Liquid-liquid extraction (dichloromethane/water) removes acidic byproducts. Recrystallization from ethanol/water (3:1 v/v) at -20°C yields high-purity crystals. For volatile impurities, short-path distillation under vacuum (0.1 mmHg, 80°C) is effective. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity .

How does the nitro group influence further functionalization?

Advanced
The nitro group facilitates reduction to amines (H₂/Pd-C, 50 psi, 6 hours) for coupling reactions. In SNAr reactions, electron-withdrawing effects activate positions 2 and 6 for substitution with nucleophiles (e.g., thiols or amines). Computational studies (Gaussian 16, B3LYP/6-31G*) predict transition states for nitro displacement, guiding solvent selection (DMF or DMSO) and temperature (80–120°C) .

Notes

  • Methodology : Emphasize peer-reviewed protocols and computational validation.
  • Data Tables : For brevity, key comparative data (e.g., biological activity) are summarized in-text.

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